tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate
CAS No.: 1019179-90-8
Cat. No.: VC2644825
Molecular Formula: C19H30N4O3
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019179-90-8 |
|---|---|
| Molecular Formula | C19H30N4O3 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | tert-butyl N-[2-[2-amino-4-(cyclopentylcarbamoyl)anilino]ethyl]carbamate |
| Standard InChI | InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-11-10-21-16-9-8-13(12-15(16)20)17(24)23-14-6-4-5-7-14/h8-9,12,14,21H,4-7,10-11,20H2,1-3H3,(H,22,25)(H,23,24) |
| Standard InChI Key | ORGYGQGPJNOWID-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N |
Introduction
Synthetic Approaches
General Synthetic Methodologies
Based on established methods for similar compounds, the synthesis of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate would likely involve a multi-step approach. A potential synthetic route might include:
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Preparation of the core phenyl structure with appropriate functionalization
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Introduction of the cyclopentylamino carbonyl group
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Coupling with an appropriate ethylamine derivative
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Introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O)
The final Boc protection step would follow established procedures similar to those used for related compounds. For instance, a comparable reaction is described for tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate, where the precursor amine is treated with di-tert-butylcarbonate in dichloromethane at 0°C followed by warming to room temperature .
Reaction Conditions and Considerations
The key Boc protection step would typically be performed under conditions such as:
Table 1. Typical Reaction Conditions for Boc Protection
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Initial: 0°C; Then: 20-25°C |
| Duration | 2-3 hours |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Workup | Washing with brine, drying over Na₂SO₄ |
| Purification | Column chromatography (5% MeOH-CH₂Cl₂) |
This approach parallels the methods described for related compounds in which N1-(2-aminoethyl)-N1-methylethane-1,2-diamine is dissolved in CH₂Cl₂, cooled to 0°C, and treated with a solution of di-tert-butylcarbonate, followed by warming to room temperature and subsequent workup .
Chemical Properties and Reactivity
Functional Group Characteristics
The compound contains several reactive functional groups that determine its chemical behavior:
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The Boc protecting group (tert-butyl carbamate) is base-stable but acid-labile, typically cleaved using trifluoroacetic acid (TFA) or HCl in organic solvents.
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The aromatic amine (-NH₂) on the phenyl ring can participate in various reactions including nucleophilic substitution, amide formation, and diazonium chemistry.
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The secondary amine linking the ethyl chain to the phenyl ring can undergo alkylation, acylation, and oxidation reactions.
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The cyclopentylamino carbonyl group represents an amide functionality with reduced reactivity compared to esters or carboxylic acids.
Table 2. Functional Group Reactivity Profile
| Functional Group | Reactivity | Typical Reagents | Potential Transformations |
|---|---|---|---|
| Boc (t-butyl carbamate) | Acid-labile | TFA, HCl in dioxane | Deprotection to primary amine |
| Aromatic amine | Nucleophilic | Acyl chlorides, anhydrides | Amide formation, sulfonamide formation |
| Secondary amine | Moderately nucleophilic | Alkyl halides, aldehydes | Alkylation, reductive amination |
| Amide (cyclopentylamino carbonyl) | Low | Strong hydrolysis conditions | Hydrolysis to carboxylic acid |
| Research Area | Potential Application | Relevance |
|---|---|---|
| Medicinal Chemistry | Building block for drug candidates | Multiple functional groups for derivatization |
| Peptide Chemistry | Protected linker in peptide synthesis | Boc chemistry compatible with solid-phase methods |
| Bioconjugation | Linking element for biomolecules | Amine functionalities for bioconjugation reactions |
| Materials Science | Precursor to functionalized polymers | Potential polymerizable structure |
| Catalysis | Ligand precursor | Nitrogen-containing functional groups for metal coordination |
Analytical Characterization
Spectroscopic Analysis
Expected spectroscopic properties would include:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), cyclopentyl protons, aromatic protons, and various NH protons.
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¹³C NMR would feature signals for carbonyl carbons, aromatic carbons, and aliphatic carbons from the various substituents.
IR Spectroscopy:
Expected bands would include NH stretching (3300-3500 cm⁻¹), carbonyl stretching for carbamate and amide (1650-1720 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).
Mass Spectrometry:
Mass spectrometric analysis would likely show the molecular ion peak and fragments corresponding to loss of the tert-butyl group (M-57) and CO₂.
Chromatographic Methods
For purification and analysis, the following chromatographic approaches would be appropriate:
Table 4. Recommended Chromatographic Conditions
| Method | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 reverse phase | Acetonitrile/water gradient | UV (210-280 nm) |
| TLC | Silica gel | CH₂Cl₂/MeOH (95:5) | UV, ninhydrin stain |
| Flash Chromatography | Silica gel | 5% MeOH in CH₂Cl₂ | UV detection |
These conditions are similar to those described for the purification of related compounds such as tert-butyl 2-((2-(2-hydroxybenzamido)ethyl)(methyl)amino)ethylcarbamate, which was purified by chromatography using 5% MeOH in CH₂Cl₂ .
Comparative Analysis with Related Compounds
Structural Analogues
Table 5. Comparison with Related Carbamate Compounds
Reactivity Comparisons
Based on the reactivity of similar compounds, tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate would be expected to undergo similar transformations to those documented for tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate. These include:
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